molecular formula C10H6Cl2N2O2 B14210144 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride CAS No. 786727-19-3

2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride

Cat. No.: B14210144
CAS No.: 786727-19-3
M. Wt: 257.07 g/mol
InChI Key: PUBPISZSDWZWMZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a carbonyl chloride group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to various derivatives.

    Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride
  • 2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride
  • 2-(4-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride

Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

786727-19-3

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carbonyl chloride

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-3-7(4-2-6)14-10(16)8(5-13-14)9(12)15/h1-5,13H

InChI Key

PUBPISZSDWZWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CN2)C(=O)Cl)Cl

Origin of Product

United States

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